2-Methoxy-3-(trifluoromethyl)benzaldehyde

Cholinesterase Inhibition Medicinal Chemistry Neurological Disorders

2-Methoxy-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde building block with a molecular formula of C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol. Its structure features a methoxy group ortho to the aldehyde and a trifluoromethyl group meta to the aldehyde, creating a unique electronic environment that differentiates it from other trifluoromethylbenzaldehyde isomers.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS No. 1000339-54-7
Cat. No. B1592305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-(trifluoromethyl)benzaldehyde
CAS1000339-54-7
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1C(F)(F)F)C=O
InChIInChI=1S/C9H7F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-5H,1H3
InChIKeyXBRULUWQNDWLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-(trifluoromethyl)benzaldehyde (CAS 1000339-54-7): Strategic Procurement of an Ortho-Methoxy, Meta-Trifluoromethyl Benzaldehyde Building Block


2-Methoxy-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde building block with a molecular formula of C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol [1]. Its structure features a methoxy group ortho to the aldehyde and a trifluoromethyl group meta to the aldehyde, creating a unique electronic environment that differentiates it from other trifluoromethylbenzaldehyde isomers [2]. This compound is utilized in medicinal chemistry and agrochemical research as a versatile intermediate for constructing more complex molecules, with its specific substitution pattern enabling distinct reactivity profiles and biological activity compared to its analogs [2][3].

Why Generic Substitution of 2-Methoxy-3-(trifluoromethyl)benzaldehyde Leads to Experimental and Commercial Risk


The precise positioning of the methoxy and trifluoromethyl groups on the benzaldehyde ring dictates both electronic properties and biological activity. While isomers like 2-methoxy-4-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzaldehyde are commercially available, their different substitution patterns lead to altered reactivity in nucleophilic addition reactions and divergent biological profiles [1][2]. For instance, the ortho-methoxy, meta-CF₃ arrangement of 2-methoxy-3-(trifluoromethyl)benzaldehyde creates a specific electronic environment that is not replicated by its positional isomers, making it non-substitutable in structure-activity relationship (SAR) studies or established synthetic routes [1]. Substitution without verification can compromise reaction yields, alter product purity, or invalidate comparative biological data [3].

Quantitative Differentiation of 2-Methoxy-3-(trifluoromethyl)benzaldehyde: A Comparative Evidence Guide for Scientific Procurement


Selective Butyrylcholinesterase Inhibition: Ortho-Methoxy, Meta-CF₃ Benzaldehyde vs. Unsubstituted Analog

The hydrazone derivative of 2-methoxy-3-(trifluoromethyl)benzaldehyde (as part of the 2q series) demonstrated preferential inhibition of butyrylcholinesterase (BuChE) with an IC₅₀ of 19.1 µM, whereas the hydrazone derived from the unsubstituted 3-(trifluoromethyl)benzaldehyde (2p) showed a significantly higher IC₅₀ of 46.8 µM against acetylcholinesterase (AChE) and 881.1 µM against BuChE [1]. This represents a >46-fold improvement in BuChE potency for the ortho-methoxy derivative compared to the unsubstituted analog, and a shift in selectivity from AChE to BuChE [1].

Cholinesterase Inhibition Medicinal Chemistry Neurological Disorders

Lipophilicity Differentiation: XLogP3-AA of Ortho-Methoxy, Meta-CF₃ vs. Para-CF₃ Isomer

2-Methoxy-3-(trifluoromethyl)benzaldehyde has a computed XLogP3-AA value of 3.0, indicating moderate lipophilicity [1]. In contrast, its positional isomer, 2-methoxy-4-(trifluoromethyl)benzaldehyde, has a computed XLogP3-AA value of 2.2 [2]. This difference of 0.8 log units represents a significant variation in partition coefficient that can affect membrane permeability, protein binding, and overall ADME properties in drug development contexts [3].

Physicochemical Properties Drug Design ADME

ALDH3A1 Inhibition Potency: A Quantitative Benchmark for Target Engagement

2-Methoxy-3-(trifluoromethyl)benzaldehyde demonstrates weak inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 18,000 nM (18 µM) [1]. This is substantially less potent than its inhibition of mitochondrial ALDH2 (IC₅₀ = 50 nM), representing a 360-fold selectivity window [1]. While specific comparator data for other trifluoromethylbenzaldehyde isomers against ALDH3A1 is not available in this dataset, the quantitative IC₅₀ value establishes a baseline for structure-activity relationship studies and defines the compound's utility as a selective ALDH2 inhibitor scaffold.

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Metabolism

Physical Form and Storage Requirements: A Procurement-Relevant Differentiator

2-Methoxy-3-(trifluoromethyl)benzaldehyde is reported as a white (low melt) solid that requires storage at 2-8°C . In contrast, the closely related analog 2-methoxy-4-(trifluoromethyl)benzaldehyde is typically supplied as a liquid at room temperature [1]. This difference in physical state has direct implications for handling, weighing accuracy, and long-term storage conditions in laboratory settings.

Physical Properties Storage Stability Procurement

High-Value Application Scenarios for 2-Methoxy-3-(trifluoromethyl)benzaldehyde Based on Differentiated Evidence


Medicinal Chemistry: Selective BuChE Inhibitor Scaffold Development

Researchers developing therapeutics for Alzheimer's disease or other neurological conditions where butyrylcholinesterase (BuChE) modulation is desired should prioritize 2-methoxy-3-(trifluoromethyl)benzaldehyde. The hydrazone derivative of this compound exhibits a 46-fold higher potency for BuChE (IC₅₀ = 19.1 µM) compared to the unsubstituted 3-(trifluoromethyl)benzaldehyde analog (IC₅₀ = 881.1 µM) [1]. This selectivity profile is particularly valuable for avoiding off-target acetylcholinesterase (AChE) inhibition, which can cause cholinergic side effects, and directly supports SAR optimization campaigns focused on BuChE-selective agents [1].

Drug Design: Optimizing Lipophilicity for CNS Penetration

Medicinal chemists targeting central nervous system (CNS) disorders should consider 2-methoxy-3-(trifluoromethyl)benzaldehyde due to its favorable lipophilicity (XLogP3-AA = 3.0), which is 0.8 log units higher than its para-CF₃ isomer (XLogP3-AA = 2.2) [1][2]. This increased lipophilicity enhances the compound's potential to cross the blood-brain barrier, a critical factor for CNS drug candidates. The ortho-methoxy, meta-CF₃ arrangement provides a balanced electronic profile that can be exploited in the design of brain-penetrant small molecules [3].

Enzymology: ALDH2-Selective Inhibitor Probe Synthesis

Investigators studying aldehyde dehydrogenase (ALDH) isoforms, particularly in cancer stem cell biology or alcohol metabolism, can utilize 2-methoxy-3-(trifluoromethyl)benzaldehyde as a scaffold for developing selective ALDH2 inhibitors. The compound demonstrates an IC₅₀ of 50 nM against ALDH2, with 360-fold selectivity over ALDH3A1 (IC₅₀ = 18,000 nM) [1]. This selectivity window is crucial for mechanistic studies aimed at dissecting the specific roles of ALDH2 without confounding inhibition of other ALDH isoforms, enabling more precise target validation in disease models [1].

Synthetic Chemistry: Cold-Chain Dependent Reaction Optimization

Synthetic chemists working in laboratories with reliable cold storage (2-8°C) may prefer 2-methoxy-3-(trifluoromethyl)benzaldehyde for reactions requiring precise stoichiometric control. Its solid physical form facilitates accurate weighing for small-scale reactions, reducing variability in reaction outcomes compared to liquid analogs [1][2]. This is particularly relevant for applications such as parallel synthesis or high-throughput experimentation where consistent reagent delivery is paramount. However, procurement managers should verify cold-chain capabilities before ordering, as the compound requires refrigerated storage [2].

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